methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate
Description
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate is a complex organic compound that belongs to the class of benzo[b]dioxepin derivatives This compound is characterized by its unique structure, which includes a dioxepin ring fused to a benzene ring, a chlorinated benzoate moiety, and a methyl ester group
Properties
IUPAC Name |
methyl 4-chloro-2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-23-18(22)13-5-4-12(19)10-14(13)20-17(21)11-3-6-15-16(9-11)25-8-2-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIWDFTYNQVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxepin Ring: The dioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydroxybenzene derivatives and epoxides under acidic or basic conditions.
Introduction of the Chlorinated Benzoate Moiety: The chlorinated benzoate group can be introduced via a nucleophilic substitution reaction using chlorobenzoic acid and suitable coupling agents like DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzene ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets
Biological Activity
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate is a compound of significant interest in medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[b]dioxepin moiety. The presence of both carbonyl and amino groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. A general synthetic route may include:
- Formation of the dioxepin ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the chlorobenzoate group : This step may involve acylation or esterification reactions.
- Final modifications : Additional steps may be required to introduce the methyl group and complete the structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is a critical target in cancer therapy. Compounds that inhibit this kinase can induce apoptosis in cancer cells. Research has shown that certain derivatives can effectively inhibit GSK-3β with IC50 values in the micromolar range .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have been shown to possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
Study on GSK-3β Inhibition
In a study involving neuroblastoma N2a cells treated with derivatives of benzo[b]dioxepin compounds, significant increases in phosphorylated GSK-3β levels were observed after treatment with specific inhibitors. This suggests that these compounds can effectively modulate GSK-3β activity, providing a potential therapeutic avenue for cancer treatment .
Cytotoxicity Assays
Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancerous cell lines compared to normal cells. This selectivity is crucial for developing effective anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate, and how can reaction yields be improved?
Answer:
Synthesis of this compound likely involves coupling the 4-chlorobenzoate moiety with the benzo-dioxepin-carboxamide group. A stepwise approach could include:
- Acylation : Reacting 4-chloroanthranilic acid derivatives with activated carbonyl intermediates (e.g., using carbodiimide coupling agents like EDC or DCC) to form the amide bond .
- Esterification : Protecting the carboxylic acid group via methyl ester formation using methanol under acidic conditions .
- Purification : Column chromatography with silica gel or preparative HPLC to isolate the product. Yield improvements may require optimizing reaction temperatures, stoichiometry, or using catalysts like DMAP for esterification .
Basic: How can spectroscopic and crystallographic techniques be applied to characterize this compound?
Answer:
- NMR : Use - and -NMR to confirm the presence of the chloro-substituted benzene ring, methyl ester, and dioxepin ring protons. NOESY can resolve spatial proximity of substituents .
- X-ray Crystallography : Grow single crystals via slow evaporation in solvents like DMSO/water mixtures. Analyze crystal packing and hydrogen-bonding interactions to validate the amide linkage and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
Advanced: How should researchers design experiments to assess the compound’s biological activity against cancer-related targets?
Answer:
- Target Selection : Prioritize enzymes/receptors implicated in cancer pathways (e.g., kinases, HDACs) based on structural analogs with known activity .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and thermodynamic parameters .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to evaluate selectivity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced: How can contradictory data in bioactivity studies (e.g., varying IC50_{50}50 values across labs) be systematically analyzed?
Answer:
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) and validate reagent batches .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent effects (DMSO tolerance) or assay plate reader calibration .
- Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR) to confirm target specificity if off-target effects are suspected .
Advanced: What experimental approaches are recommended to investigate the compound’s environmental stability and degradation pathways?
Answer:
- Hydrolysis Studies : Incubate the compound in buffers at varying pH (2–12) and analyze degradation products via LC-MS. Compare half-lives under acidic vs. alkaline conditions .
- Photolysis : Expose to UV-Vis light (simulated sunlight) and monitor breakdown products. Use radical scavengers (e.g., NaN) to identify ROS-mediated pathways .
- Microbial Degradation : Test with soil or wastewater microbial consortia in bioreactors, tracking metabolite formation over time via GC-MS .
Advanced: How can computational methods (e.g., QSAR, molecular docking) guide structure-activity relationship (SAR) studies?
Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with bioactivity data from analogs .
- Docking Simulations : Dock the compound into target protein active sites (e.g., COX-2, EGFR) using AutoDock Vina. Validate poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- ADMET Prediction : Predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) with tools like SwissADME to prioritize derivatives .
Advanced: What are the key challenges in developing analytical methods for quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to recover the compound from plasma/tissue homogenates .
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions for the parent ion and major fragments. Address matrix effects via isotopic internal standards .
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .
Basic: What stability studies are critical for ensuring the compound’s integrity during long-term storage?
Answer:
- Thermal Stability : Store at –20°C under nitrogen and monitor decomposition via DSC/TGA. Lyophilization may enhance stability for aqueous solutions .
- Light Sensitivity : Use amber vials and assess photodegradation under ICH Q1B conditions .
- Hygroscopicity : Characterize water uptake with dynamic vapor sorption (DVS) and use desiccants in storage containers .
Basic: What strategies can be employed to scale up synthesis without compromising purity?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to maximize yield and polymorph control .
- In-Process Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
Advanced: How can researchers integrate this compound into multi-step syntheses of complex drug candidates?
Answer:
- Late-Stage Functionalization : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents on the dioxepin ring without disrupting the amide bond .
- Click Chemistry : Attach bioorthogonal handles (e.g., azides) via CuAAC reactions for target engagement studies in live cells .
Advanced: What theoretical frameworks are most applicable for interpreting this compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
